![molecular formula C20H24N4 B6087380 3,5-Dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6087380.png)
3,5-Dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpiperidine with 3,5-dimethyl-2-phenylpyrazole-4-carboxaldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's and Alzheimer's .
Agricultural Science
Insecticidal Properties
The pyrazolo[1,5-a]pyrimidine structure is also prevalent in the development of insecticides. Compounds with similar structures have been reported to exhibit high efficacy against a range of agricultural pests by targeting the insect's central nervous system. The mechanism typically involves blocking glutamate-gated chloride channels, leading to paralysis and death of the insect .
Case Study: Efficacy Against Specific Pests
A recent study evaluated the effectiveness of various pyrazolo[1,5-a]pyrimidine derivatives against common agricultural pests such as aphids and whiteflies. The results indicated that certain derivatives demonstrated over 80% mortality rates within 48 hours of exposure .
Material Science
Polymer Synthesis
In material science, the compound has been explored for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrazolo[1,5-a]pyrimidine moieties into polymer backbones has been shown to improve the material's resistance to degradation under heat and UV radiation .
Data Tables
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidin-1-yl-1,3,5-triazine: Another heterocyclic compound with a similar piperidine moiety.
Morpholin-4-yl-1,3,5-triazine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3,5-Dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific pyrazolo[1,5-a]pyrimidine core structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrazolo[1,5-a]pyrimidine core makes it a versatile scaffold for drug development .
Biological Activity
3,5-Dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class and is characterized by the following molecular structure:
- Molecular Formula: C18H24N4
- Molecular Weight: 300.41 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating cell proliferation, survival, and apoptosis. Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases, potentially leading to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Properties
Recent research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 | 0.57 | Induction of apoptosis via caspase activation |
MV4-11 | 0.18 | Inhibition of BRD4 leading to cell cycle arrest |
K562 | >10 | Weaker inhibition compared to BRD4-sensitive lines |
These findings indicate that the compound exhibits selective cytotoxicity towards BRD4-sensitive cell lines while showing reduced efficacy on BRD4-independent lines .
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of pyrazolo[1,5-a]pyrimidines reveal that modifications at the piperidine moiety significantly influence biological activity. The presence of a methyl group at the 4-position of the piperidine ring enhances binding affinity to target kinases and increases overall potency against cancer cells .
Study 1: Inhibition of Tumor Growth
A study published in a peer-reviewed journal evaluated the in vivo efficacy of this compound using xenograft models. The results indicated a significant reduction in tumor volume when administered at doses correlating with its in vitro IC50 values. Tumor regression was associated with increased levels of pro-apoptotic markers and decreased proliferation markers such as Ki67.
Study 2: Mechanistic Insights
Another study utilized molecular docking simulations to elucidate the binding interactions between the compound and its kinase targets. The findings revealed that specific interactions between the pyrazolo ring and the ATP-binding site of the kinase were critical for its inhibitory action .
Properties
IUPAC Name |
3,5-dimethyl-7-(4-methylpiperidin-1-yl)-2-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-9-11-23(12-10-14)18-13-15(2)21-20-16(3)19(22-24(18)20)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDGCEULVYYBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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